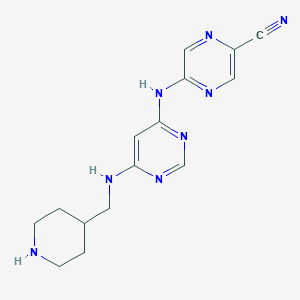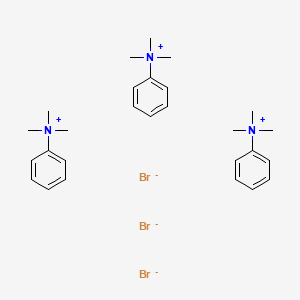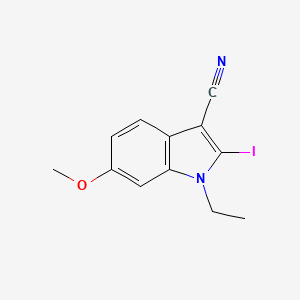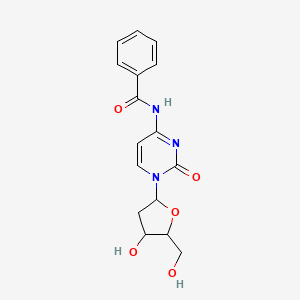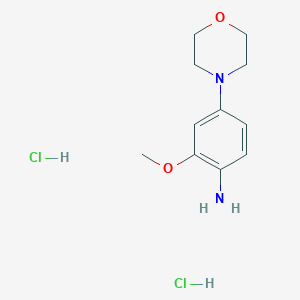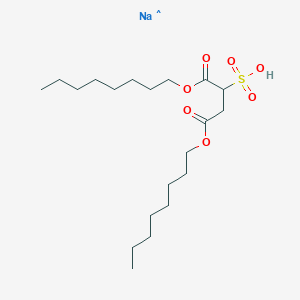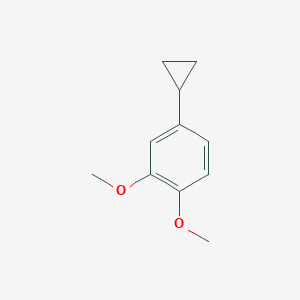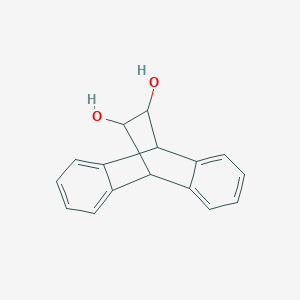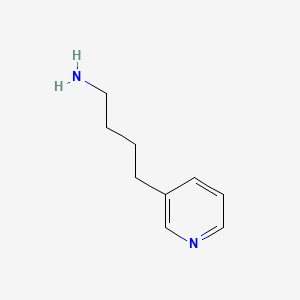
4-(Pyridin-3-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-3-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives It consists of a butylamine chain attached to the third position of a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromobutan-1-amine with pyridine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-bromobutan-1-amine and pyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 4-(Pyridin-3-yl)butanenitrile, which is obtained from the reaction of 4-bromobutanenitrile with pyridine. The hydrogenation process is typically carried out in the presence of a metal catalyst such as palladium on carbon.
化学反应分析
Types of Reactions
4-(Pyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-substituted derivatives.
科学研究应用
4-(Pyridin-3-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions.
Materials Science:
作用机制
The mechanism of action of 4-(Pyridin-3-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include neurotransmitter receptors and ion channels.
相似化合物的比较
Similar Compounds
4-(Pyridin-2-yl)butan-1-amine: Similar structure but with the pyridine ring attached at the second position.
4-(Pyridin-4-yl)butan-1-amine: Similar structure but with the pyridine ring attached at the fourth position.
4-(Pyridin-3-yl)butan-2-amine: Similar structure but with the amine group attached to the second carbon of the butyl chain.
Uniqueness
4-(Pyridin-3-yl)butan-1-amine is unique due to its specific attachment of the butylamine chain to the third position of the pyridine ring, which can influence its chemical reactivity and biological activity compared to its isomers.
属性
CAS 编号 |
6021-23-4 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
4-pyridin-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H14N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6,10H2 |
InChI 键 |
WSPOELFRDPKVAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCCCN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
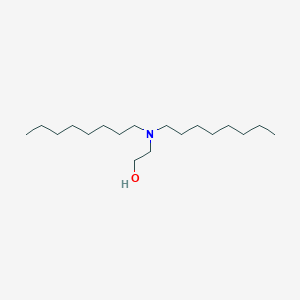
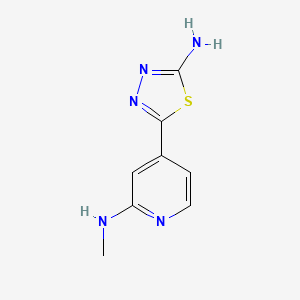
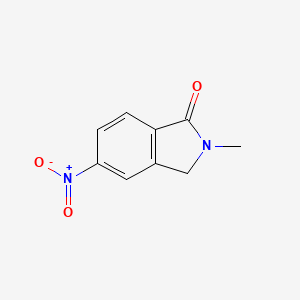
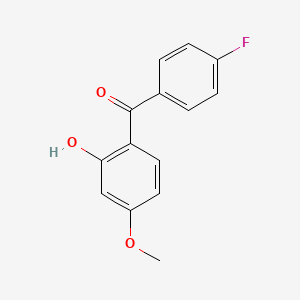
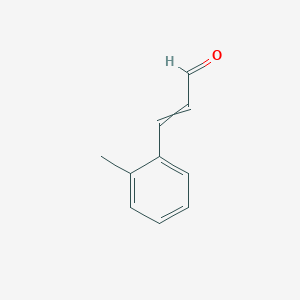
![2-Chloro-4-methylthieno[3,4-B]pyridine](/img/structure/B8801796.png)
